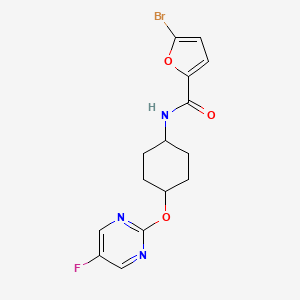
5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H15BrFN3O3 and its molecular weight is 384.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-bromo-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This compound combines a bromine atom, a furan carboxamide moiety, and a cyclohexyl group substituted with a fluoropyrimidine ether. The presence of these functional groups suggests significant biological activity, particularly in the modulation of biological pathways influenced by nicotinamide derivatives.
Molecular Characteristics
- Molecular Formula : C15H15BrFN3O3
- Molecular Weight : 384.205 g/mol
- CAS Number : 2034279-12-2
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Effects : Similar compounds have shown significant inhibitory effects on tumor cell proliferation.
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression.
- Antimicrobial Properties : Potential activity against bacterial and viral pathogens has been noted.
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Biological Targets : The compound's unique structure allows it to engage with various biological targets, potentially altering signaling pathways.
- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells, leading to reduced cell viability.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(pyridin-2-yl)nicotinamide | Pyridine ring instead of cyclohexane | Moderate kinase inhibition |
| 4-Bromo-N-(cyclopentyl)nicotinamide | Cyclopentane instead of cyclohexane | Anticancer activity |
| N-(3-Fluorophenyl)pyridine-2-carboxamide | Different aromatic substitution | Inhibitory effects on specific kinases |
The unique combination of the cyclohexane structure with the fluoropyrimidine moiety in this compound suggests distinct interactions and potentially enhanced biological activity compared to these analogs.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Antitumor Activity : A study demonstrated that a structurally related compound exhibited significant antitumor effects against various human tumor cell lines (A549, K562, PC3, T47D), showing IC50 values indicative of effective inhibition of cell proliferation .
- Kinase Inhibition Mechanisms : Research on similar compounds indicates that they can inhibit key kinases involved in cancer pathways. These findings support the hypothesis that this compound may possess similar inhibitory properties.
- Antimicrobial Studies : Compounds with structural similarities have been tested for antimicrobial activity, showing effectiveness against various pathogens, which suggests a potential for broad-spectrum applications .
Eigenschaften
IUPAC Name |
5-bromo-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN3O3/c16-13-6-5-12(23-13)14(21)20-10-1-3-11(4-2-10)22-15-18-7-9(17)8-19-15/h5-8,10-11H,1-4H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLYCKYNDGEWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(O2)Br)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














